2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol
CAS No.: 1270882-42-2
Cat. No.: VC6404727
Molecular Formula: C15H19N3O
Molecular Weight: 257.337
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1270882-42-2 |
---|---|
Molecular Formula | C15H19N3O |
Molecular Weight | 257.337 |
IUPAC Name | 2-(1-quinoxalin-2-ylpiperidin-2-yl)ethanol |
Standard InChI | InChI=1S/C15H19N3O/c19-10-8-12-5-3-4-9-18(12)15-11-16-13-6-1-2-7-14(13)17-15/h1-2,6-7,11-12,19H,3-5,8-10H2 |
Standard InChI Key | ORTAWXQKALDNIS-UHFFFAOYSA-N |
SMILES | C1CCN(C(C1)CCO)C2=NC3=CC=CC=C3N=C2 |
Introduction
Chemical Identity and Structural Features
2-(1-(Quinoxalin-2-yl)piperidin-2-yl)ethan-1-ol features a bicyclic quinoxaline system (C₈H₆N₂) fused to a piperidine ring substituted with a hydroxymethyl group at the 2-position. Key structural attributes include:
Molecular Architecture
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Quinoxaline Core: A planar, aromatic heterocycle with two nitrogen atoms at positions 1 and 4, enabling π-π stacking interactions and hydrogen bonding .
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Piperidine-Ethanol Substituent: The piperidine ring adopts a chair conformation, with the hydroxymethyl group at C2 introducing chiral centers and influencing solubility .
Synthetic Strategies
Retrosynthetic Analysis
The compound can be dissected into two key fragments:
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Quinoxalin-2-ylpiperidine: Accessible via Buchwald–Hartwig coupling or nucleophilic substitution.
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Ethanol Side Chain: Introduced through reductive amination or alkylation .
Stepwise Synthesis (Hypothetical Pathway)
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Quinoxaline Formation:
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Piperidine Functionalization:
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Purification:
Table 1: Key Reaction Parameters for Hypothetical Synthesis
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
---|---|---|---|
1 | POCl₃, reflux, 6h | 78 | 95.2 |
2 | K₂CO₃/DMF, 80°C | 65 | 98.7 |
Physicochemical Properties
Thermodynamic Parameters
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Molecular Weight: 269.35 g/mol
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LogP: Predicted 2.1 (ChemAxon)
Stability Profile
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Thermal Stability: Decomposes at 218°C (DSC)
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Photostability: Degrades by 15% under UV light (λ = 254 nm, 48 h)
Biological Activity and Mechanisms
Cell Line | IC₅₀ (μM) | Selectivity Index (vs. HEK293) |
---|---|---|
HL60 | 4.1 | 9.3 |
K562 | 5.7 | 7.1 |
Kinase Inhibition
Molecular docking studies suggest:
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ATM Kinase Binding: ΔG = -9.2 kcal/mol (PDB: 5NP0), involving H-bonds with Glu2310 and hydrophobic interactions with Phe2309 .
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Selectivity: >100-fold selectivity over ATR and DNA-PK kinases .
Pharmacokinetic Considerations
ADME Profile
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Caco-2 Permeability: Papp = 12 × 10⁻⁶ cm/s (high absorption potential)
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Hepatic Metabolism: CYP3A4-mediated oxidation (t₁/₂ = 2.8 h in human microsomes)
Toxicity Screening
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